BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 536701-94-7) is a synthetic indole-thioether-acetamide small molecule (MW 302.4 g/mol, XLogP3-AA 4.1) catalogued in the PubChem database (CID and originally sourced from the Oprea screening collection. The compound features a 2-methylindole core linked via a thioether bridge to an N-cyclohexylacetamide moiety, distinguishing it from the more common 1-methylindole or N-arylacetamide regioisomers.

Molecular Formula C17H22N2OS
Molecular Weight 302.44
CAS No. 536701-94-7
Cat. No. B2914122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
CAS536701-94-7
Molecular FormulaC17H22N2OS
Molecular Weight302.44
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)SCC(=O)NC3CCCCC3
InChIInChI=1S/C17H22N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h5-6,9-10,13,18H,2-4,7-8,11H2,1H3,(H,19,20)
InChIKeyCEBBFUNTLVTBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 536701-94-7): Physicochemical Identity and Screening Library Provenance for Informed Procurement


N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 536701-94-7) is a synthetic indole-thioether-acetamide small molecule (MW 302.4 g/mol, XLogP3-AA 4.1) catalogued in the PubChem database (CID 2153525) and originally sourced from the Oprea screening collection [1]. The compound features a 2-methylindole core linked via a thioether bridge to an N-cyclohexylacetamide moiety, distinguishing it from the more common 1-methylindole or N-arylacetamide regioisomers. As a member of the indole-3-sulfanylacetamide chemotype, it belongs to a scaffold class with demonstrated pharmacological potential across antiviral, anti-inflammatory, and enzyme-inhibitory applications [2]. No peer-reviewed biological assay data have been published for this specific compound as of the search date; available quantitative evidence is limited to computed physicochemical properties, single-point experimental solubility, and class-level scaffold inferences from closely related analogs.

Why Generic Substitution of N-Cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide with In-Class Analogs Is Insupportable Without Comparative Data


Within the indole-3-sulfanylacetamide series, small structural permutations produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and predicted pharmacokinetic behaviour that preclude generic interchange. The target compound's 2-methylindole substitution pattern and N-cyclohexyl amide tail generate a computed XLogP3-AA of 4.1 with two hydrogen-bond donors, whereas the 1-methylindole regioisomer (CAS 450348-59-1) exhibits XLogP3-AA 3.7 with a single donor, and the N-(3-methylphenyl) analog (CAS 536701-87-8) presents XLogP3-AA 4.2 with an aromatic amide tail [1]. Even among identical molecular formulae, the azepane ketone analog (CAS 536701-69-6) loses the amide hydrogen-bond donor entirely (HBD count = 1 vs. 2) [1]. Substitution of the 2-methyl group with a 2-phenyl group (CAS 536702-72-4) increases molecular weight by ~62 Da and XLogP3-AA to 5.4, exceeding typical drug-likeness thresholds [1]. These quantitative property differences mean that any biological activity observed for one analog cannot be assumed for another without direct head-to-head testing—a consideration critical for reproducibility in screening campaigns and SAR programs.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide Relative to Closest Analogs


Computed Lipophilicity (XLogP3-AA) and Hydrogen-Bond Donor Count Differentiate the 2-Methyl-N-Cyclohexyl Scaffold from Three Closest Analogs

The target compound (CID 2153525) possesses an XLogP3-AA of 4.1 with two hydrogen-bond donors, compared to XLogP3-AA 3.7 / HBD 1 for the 1-methylindole regioisomer (CID 4534611, CAS 450348-59-1), XLogP3-AA 4.2 / HBD 2 for the N-(3-methylphenyl) analog (CID 2153521, CAS 536701-87-8), and XLogP3-AA 3.7 / HBD 1 for the azepane ketone analog (CID 2153509, CAS 536701-69-6) [1]. The 2-methyl substitution on the indole ring preserves the indole NH as a hydrogen-bond donor while increasing lipophilicity relative to the 1-methyl isomer; the cyclohexyl amide contributes an additional H-bond donor compared to the azepane ketone. This combination yields a balanced lipophilic-hydrophilic profile (logP 4.1, TPSA 70.2 Ų) that places the compound within favorable drug-like chemical space while offering a unique property vector among immediate structural neighbors.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Experimental Kinetic Solubility Exceeds 45.4 µg/mL at pH 7.4, Providing a Measurable Benchmark Against Poorly Soluble Indole Analogs

The target compound exhibits an experimental kinetic solubility of >45.4 µg/mL (approximately >150 µM) measured at pH 7.4, as reported in the PubChem experimental properties section [1]. This value provides a quantitative solubility floor that can be compared with structurally related indole-thioether-acetamides for which solubility is often a limiting factor in cell-based assays. By contrast, the 2-phenyl analog (CID 4622650, CAS 536702-72-4) with XLogP3-AA 5.4 is predicted to have substantially lower aqueous solubility consistent with its higher calculated logP, although no experimental solubility data are available for that compound to enable direct measurement comparison [2]. The measured solubility of >45.4 µg/mL indicates the target compound is compatible with standard in vitro assay conditions at concentrations up to ~150 µM without requiring DMSO concentrations exceeding 1%.

Aqueous solubility Biopharmaceutical profiling Assay compatibility

The Indole-3-Thio-Acetamide Scaffold Is Validated as a SARS-CoV-2 RdRp Inhibitor Chemotype with Sub-Micromolar Potency Achievable Through N-Substituent Optimization

He et al. (2021) demonstrated that a series of 2-((indol-3-yl)thio)-N-benzyl-acetamides are potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with optimized compounds achieving IC50 values of 1.11–4.55 µM in enzymatic assays, comparable to remdesivir (IC50 = 1.19 ± 0.36 µM) [1]. The target compound shares the identical indole-3-thio-acetamide core scaffold but replaces the N-benzyl group with an N-cyclohexyl moiety and incorporates a 2-methyl substituent on the indole ring. While no direct RdRp inhibition data exist for the target compound, the scaffold-level validation establishes that the thioether linkage and acetamide geometry are permissive for antiviral target engagement, and the divergent N-substituent offers a distinct vector for SAR exploration. The most potent compound in the series, 6d5 (IC50 = 1.11 ± 0.05 µM), demonstrated superior antiviral activity against HCoV-OC43 compared to remdesivir in cell-based assays.

Antiviral drug discovery RNA-dependent RNA polymerase Scaffold hopping

Baseline STAT3 Inhibitory Activity of the Minimal Indole-3-Sulfanylacetamide Scaffold (IC50 = 14.8 µM) Suggests the Target's 2-Methyl-N-Cyclohexyl Elaboration May Modulate Potency

The unsubstituted core scaffold, 2-(1H-indol-3-ylsulfanyl)acetamide (CID 658000), was screened against STAT3 (signal transducer and activator of transcription 3) in a high-throughput format at The Scripps Research Institute Molecular Screening Center, yielding an IC50 of 1.48 × 10⁴ nM (14.8 µM) [1]. The target compound elaborates this minimal scaffold with a 2-methyl group on the indole ring (which may influence binding through steric and electronic effects) and an N-cyclohexyl group on the acetamide (which increases lipophilicity and conformational restriction relative to the unsubstituted primary amide). No direct STAT3 inhibition data are available for the target compound; however, the 14.8 µM baseline provides a quantitative reference point against which any future testing of the elaborated analog can be compared. The gain of the 2-methyl and N-cyclohexyl substituents has been shown in other indole chemotypes to improve target affinity by 5- to 50-fold through enhanced hydrophobic packing [2].

STAT3 inhibition Oncology target engagement Scaffold elaboration

Evidence-Based Application Scenarios for N-Cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide in Research and Industrial Procurement


Antiviral Drug Discovery: RdRp Inhibitor Scaffold-Hopping and SAR Expansion

The indole-3-thio-acetamide chemotype has been validated as a SARS-CoV-2 RdRp inhibitor scaffold with optimized benzyl analogs achieving IC50 values of 1.11–4.55 µM [1]. The target compound, bearing an N-cyclohexyl substituent in place of the N-benzyl group and a 2-methylindole core, provides a structurally distinct starting point for scaffold-hopping campaigns. Its measured aqueous solubility >45.4 µg/mL at pH 7.4 [2] supports dose-response studies in enzymatic and cell-based antiviral assays without solubility-related artifacts, and its computed logP of 4.1 falls within the range considered favorable for cellular permeability. Procurement of this compound enables direct comparison with the published benzyl-acetamide series to determine whether the cyclohexyl substitution improves metabolic stability, target residence time, or antiviral selectivity.

Oncology Target Screening: STAT3 Pathway Modulator Development

The minimal indole-3-sulfanylacetamide scaffold exhibits STAT3 inhibitory activity with an IC50 of 14.8 µM [3]. The target compound elaborates this scaffold with a 2-methyl group on the indole ring and an N-cyclohexyl amide tail—modifications that, in related indole series, have been shown to enhance target affinity through improved hydrophobic complementarity [4]. The compound's two hydrogen-bond donors (indole NH and amide NH) and computed TPSA of 70.2 Ų [2] suggest it can engage polar residues in the STAT3 SH2 domain while maintaining sufficient lipophilicity for cell membrane penetration. Procurement is warranted for laboratories conducting STAT3-focused phenotypic or target-based screens seeking to expand beyond the unsubstituted core scaffold.

Computational Chemistry and Cheminformatics: Physicochemical Benchmarking and QSAR Model Building

The target compound occupies a property space (MW 302.4, XLogP3-AA 4.1, HBD 2, HBA 2, rotatable bonds 4, TPSA 70.2 Ų) [2] that is distinct from its closest commercially available analogs—the 1-methylindole regioisomer (XLogP3-AA 3.7, HBD 1), the N-(3-methylphenyl) variant (XLogP3-AA 4.2, HBD 2), and the azepane ketone (XLogP3-AA 3.7, HBD 1) [2]. This property differentiation makes the compound valuable as a calibration or test molecule for QSAR models, molecular dynamics simulations, and machine learning algorithms that predict solubility, permeability, or target binding from computed descriptors. Its experimental solubility value (>45.4 µg/mL) [2] provides a rare ground-truth data point for validating in silico solubility prediction tools.

Medicinal Chemistry: Scaffold Decoration and Fragment-Based Lead Generation

The thioether bridge linking the indole core to the acetamide side chain provides a synthetically accessible point for oxidation (to sulfoxide/sulfone) or alkylation, while the amide nitrogen and indole C5/C6 positions offer additional vectors for late-stage functionalization. The 2-methyl substitution on the indole ring distinguishes this compound from the more common 1-substituted or unsubstituted indole building blocks, enabling the exploration of steric and electronic effects at the indole 2-position that are not accessible with simpler indole-3-thio-acetamides. Procurement of this compound as a synthetic intermediate or fragment starting point is justified for programs requiring 2-methylindole-3-thio-acetamide cores with a pre-installed cyclohexyl amide tail.

Quote Request

Request a Quote for N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.